5-Methylangelicin

Description

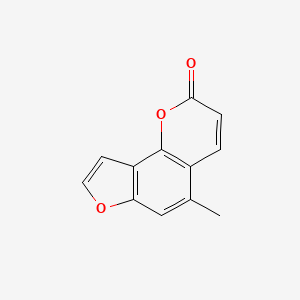

5-Methylangelicin (5-MA; CAS 73459-03-7), an angular furocoumarin (isopsoralen), is a photosensitizing agent structurally characterized by a fused furanocoumarin backbone with a methyl group at the 5-position . It exhibits biological activity in photodynamic therapy (PUVA) and has been studied for its mutagenic, carcinogenic, and anticancer properties . Unlike linear psoralens (e.g., 8-methoxypsoralen, 8-MOP), 5-MA forms only monofunctional DNA adducts upon UVA activation, which correlates with distinct mutagenic and carcinogenic profiles .

Properties

CAS No. |

73459-03-7 |

|---|---|

Molecular Formula |

C12H8O3 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

5-methylfuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C12H8O3/c1-7-6-10-9(4-5-14-10)12-8(7)2-3-11(13)15-12/h2-6H,1H3 |

InChI Key |

ZJVOHJVSTORGLI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=CO2)C3=C1C=CC(=O)O3 |

Canonical SMILES |

CC1=CC2=C(C=CO2)C3=C1C=CC(=O)O3 |

Other CAS No. |

73459-03-7 |

physical_description |

5-methylisopsoralen is a white fibrous crystalline solid. (NTP, 1992) |

Synonyms |

5-methylangelicin 5-methylisopsoralen |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Classification

| Compound | Type | Adduct Type | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|---|

| 5-Methylangelicin | Angular psoralen | Monofunctional | 73459-03-7 | C₁₂H₈O₃ | Methyl group at 5-position |

| 8-Methoxypsoralen | Linear psoralen | Bifunctional | 298-81-7 | C₁₂H₈O₄ | Methoxy group at 8-position |

| 4,5'-DMA | Angular psoralen | Monofunctional | 22975-76-4 | C₁₃H₁₀O₃ | Methyl groups at 4,5'-positions |

| 3-Carbethoxypsoralen | Linear psoralen | Monofunctional | 20073-24-9 | C₁₄H₁₂O₅ | Carbethoxy group at 3-position |

Key Differences :

- Adduct Formation: Linear psoralens (e.g., 8-MOP) form interstrand cross-links (bifunctional adducts), while angular psoralens like 5-MA and 4,5'-DMA form monofunctional adducts due to steric hindrance .

- Photodynamic Activity : 5-MA generates higher levels of reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide (O₂⁻), compared to 8-MOP and 5-MOP .

Mutagenicity and DNA Damage

*SCE = Sister Chromatid Exchange.

- Mechanistic Insight: 5-MA induces mutations primarily at 5' TpA and 5' ApT sites, similar to 8-MOP, despite forming only monoadducts . This suggests monoadducts alone are sufficient to cause mutagenic lesions .

Carcinogenic Potential

- Paradoxical Findings: Despite being less cytotoxic, monofunctional psoralens (5-MA, 4,5'-DMA) are more carcinogenic than bifunctional psoralens (8-MOP) due to reduced DNA repair efficiency of monoadducts, leading to persistent mutagenic damage .

Therapeutic Efficacy and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.